

Physicochemical Properties of Teneligliptin-d8 Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Teneligliptin-d8 Carboxylic Acid*

Cat. No.: *B1156581*

[Get Quote](#)

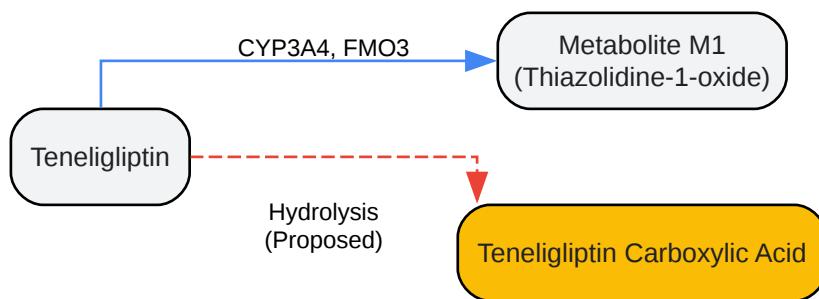
For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is an effective treatment for type 2 diabetes mellitus. Its metabolism in the human body leads to the formation of several metabolites, including **Teneligliptin-d8 Carboxylic Acid**. This deuterated isotopologue, often used as an internal standard in pharmacokinetic studies, is also known as (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8 or Teneligliptin Impurity E-d8.^[1] Understanding the physicochemical properties of this key metabolite is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for impurity profiling in drug manufacturing.

This technical guide provides a summary of the available physicochemical data for **Teneligliptin-d8 Carboxylic Acid**, outlines detailed experimental protocols for determining its key properties, and proposes a putative metabolic pathway for its formation.

Core Physicochemical Properties


Quantitative experimental data on the physicochemical properties of **Teneligliptin-d8 Carboxylic Acid**, such as aqueous solubility, pKa, and logP, are not extensively available in the public domain. This is common for deuterated metabolites primarily used as analytical standards. However, the properties of its non-deuterated counterpart, Teneligliptin Carboxylic

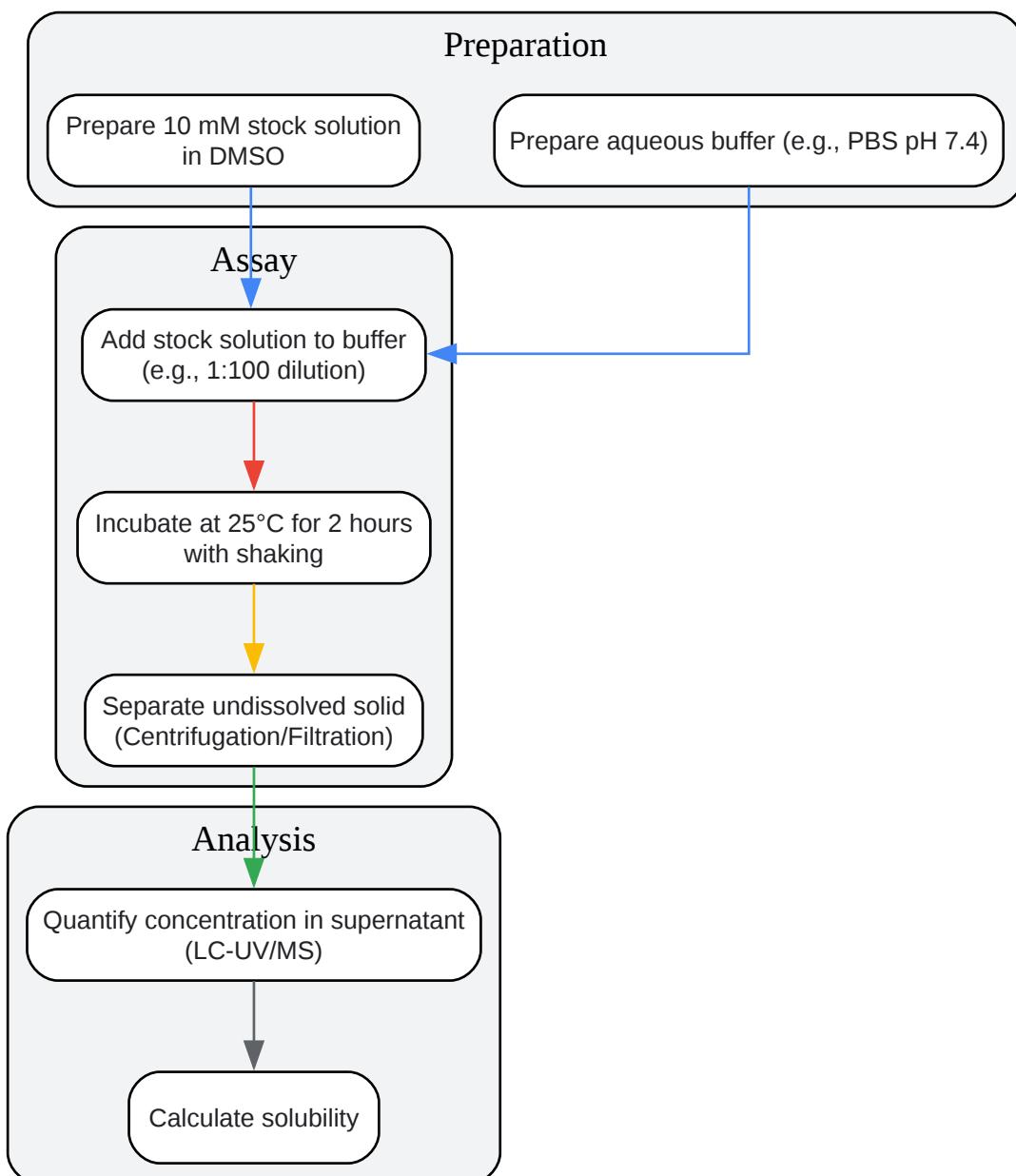
Acid, are expected to be very similar. The following table summarizes the known identifiers for **Teneligliptin-d8 Carboxylic Acid**.

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₇ D ₈ N ₅ O ₂	[1]
Molecular Weight	363.48 g/mol	LGC Standards
Synonyms	(2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8; Teneligliptin; Impurity E-d8	[1]

Metabolic Pathway

Teneligliptin is primarily metabolized in the liver by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenase 3 (FMO3).[\[2\]](#)[\[3\]](#) While the formation of a thiazolidine-1-oxide derivative (M1) is a major metabolic route, the precise pathway leading to the carboxylic acid metabolite is not explicitly detailed in the literature.[\[3\]](#) It is hypothesized that **Teneligliptin-d8 Carboxylic Acid** is formed via hydrolysis of the thiazolidine ring of the parent compound, a reaction that can be enzyme-mediated.

[Click to download full resolution via product page](#)


Proposed metabolic pathway of Teneligliptin.

Experimental Protocols

To facilitate further research and data generation, this section provides detailed methodologies for determining the key physicochemical properties of **Teneligliptin-d8 Carboxylic Acid**.

Determination of Aqueous Solubility (Kinetic Shake-Flask Method)

This protocol outlines a high-throughput kinetic solubility assay, which is suitable for early-stage drug discovery and characterization.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpscr.info [ijpscr.info]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of Teneligliptin-d8 Carboxylic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1156581#physicochemical-properties-of-teneligliptin-d8-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com